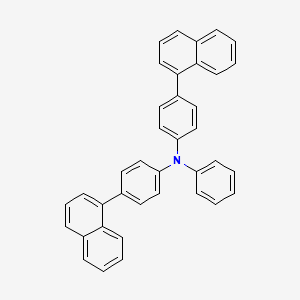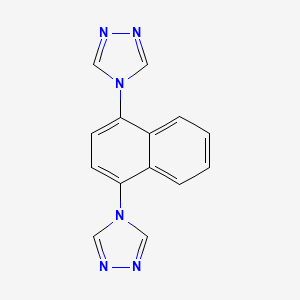
1,6-dimethyl (3E)-hex-3-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl (3E)-hex-3-enedioate is an organic compound with the molecular formula C8H12O4 It is a diester derived from hex-3-enedioic acid, where the carboxyl groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dimethyl (3E)-hex-3-enedioate can be synthesized through the esterification of hex-3-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:
Hex-3-enedioic acid+2MethanolH2SO41,6-Dimethyl (3E)-hex-3-enedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process. Additionally, the removal of water by azeotropic distillation can help shift the equilibrium towards the ester product.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethyl (3E)-hex-3-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to hex-3-enedioic acid and methanol in the presence of aqueous acid or base.
Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Hex-3-enedioic acid and methanol.
Reduction: 1,6-Hexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Dimethyl (3E)-hex-3-enedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.
Biological Studies: It may be used as a model compound to study ester hydrolysis and related enzymatic processes.
Industrial Applications: The compound can be utilized in the production of plasticizers, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,6-dimethyl (3E)-hex-3-enedioate in chemical reactions typically involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. In hydrolysis, for example, water or hydroxide ions act as nucleophiles, attacking the carbonyl carbon and resulting in the cleavage of the ester bond.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl adipate: A similar diester with a saturated carbon chain.
Dimethyl maleate: An ester with a similar structure but with a cis double bond.
Dimethyl fumarate: An ester with a similar structure but with a trans double bond.
Uniqueness
1,6-Dimethyl (3E)-hex-3-enedioate is unique due to its specific (3E) configuration, which can influence its reactivity and physical properties. The presence of the double bond in the (3E) configuration can also affect the compound’s interactions with other molecules and its behavior in various chemical reactions.
Propiedades
Número CAS |
41820-27-3 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
dimethyl hex-3-enedioate |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
CPSQPCGPYWRIPB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chloro-4-fluorobenzyl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156437.png)
![2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one](/img/structure/B15156448.png)
![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B15156452.png)

![2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid](/img/structure/B15156459.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)
![N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156479.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
![copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate](/img/structure/B15156506.png)
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
